1-butyl-6-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-6-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the Skraup synthesis or Doebner-Miller reaction can be employed to form the quinoline core.
Alkylation: Introduction of the butyl and ethyl groups can be achieved through alkylation reactions using appropriate alkyl halides.
Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, solvents) are often employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline core or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvents and temperatures.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-butyl-6-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological assays.
Medicine: Possible therapeutic applications due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer activities.
Industry: Use in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-6-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
1-butyl-6-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the specific substitution pattern on the quinoline core, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-butyl-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-4-6-13-23-15-21(27(25,26)18-10-7-16(3)8-11-18)22(24)19-14-17(5-2)9-12-20(19)23/h7-12,14-15H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZAQBURSNKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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